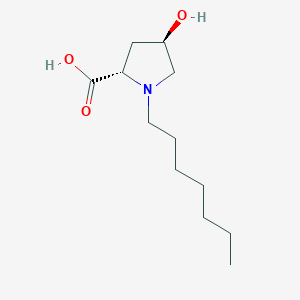
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a heptyl side chain and a hydroxyl group attached to the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors for the alkylation step to ensure consistent product quality and yield.
Catalytic Oxidation: Employing catalytic systems for the hydroxylation step to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral amino acid derivatives on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the heptyl side chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-1-Heptyl-4-hydroxy-D-proline: The enantiomer of (2S,4R)-1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid, with different biological activity due to its chiral nature.
(4R)-1-Heptyl-4-oxo-L-proline: A similar compound with a ketone group instead of a hydroxyl group.
(4R)-1-Heptyl-4-amino-L-proline: A derivative with an amino group replacing the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a heptyl side chain and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
76666-35-8 |
|---|---|
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 |
InChI |
1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)/t10?,11-/m0/s1 |
Clé InChI |
QWMDYNIEGNYUSY-DTIOYNMSSA-N |
SMILES canonique |
CCCCCCCN1CC(CC1C(=O)O)O |
Synonymes |
N-Heptyl-Hyp-OH; 76666-35-8; N-Heptyl-4-hydroxy-L-proline; SCHEMBL8164154 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


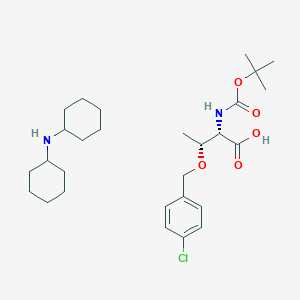
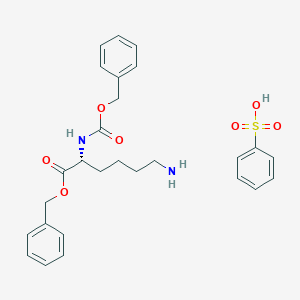
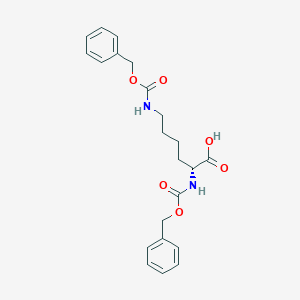
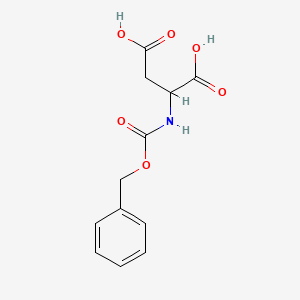
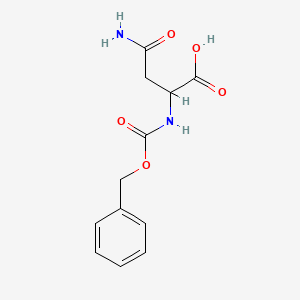
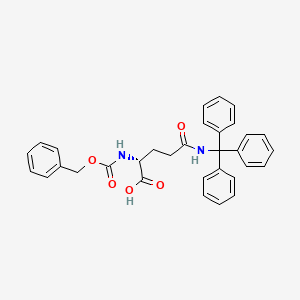

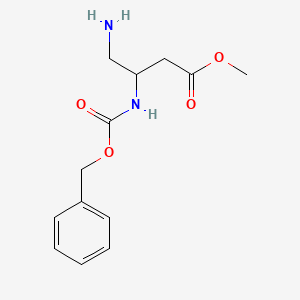

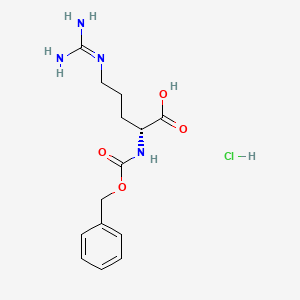
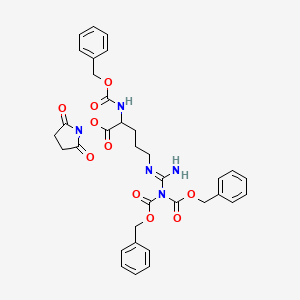
![(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B612903.png)
![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)
